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Compound of Interest

Compound Name:
2-Chloro-4-methoxy-5-

methylaniline

CAS No.: 344794-49-6

Cat. No.: B3382628

Get Quote

Executive Summary
2-Chloro-4-methoxy-5-methylaniline (CAS: 344794-49-6) is a trisubstituted aniline derivative

characterized by its specific electronic push-pull architecture.[1] The presence of an electron-

donating methoxy group para to the amine, flanked by a steric methyl group and an electron-

withdrawing chlorine atom, imparts unique reactivity and solubility profiles. It serves as a critical

synthon in the production of azo pigments (modulating shade and lightfastness) and as a

scaffold in medicinal chemistry, particularly for nicotinic acetylcholine receptor modulators.

Molecular Identity & Structural Analysis
The precise arrangement of substituents on the benzene ring defines the molecule's steric and

electronic environment, distinguishing it from its isomers (e.g., 2-chloro-5-methoxy-4-

methylaniline).
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Attribute Detail

Chemical Name 2-Chloro-4-methoxy-5-methylaniline

CAS Number 344794-49-6

Molecular Formula C₈H₁₀ClNO

Molecular Weight 171.62 g/mol

SMILES COc1cc(N)c(Cl)cc1C

InChI Key GQFBKYDJLDUZIV-UHFFFAOYSA-N

Synonyms
4-Methoxy-5-methyl-2-chloroaniline; 2-Chloro-5-

methyl-p-anisidine

Structural Insight: The ortho-chloro substituent (position 2) exerts a negative inductive effect (-

I), lowering the pKa of the amine relative to the parent anisidine. Conversely, the meta-methyl

(position 5) and para-methoxy (position 4) groups provide electron density via resonance (+R)

and hyperconjugation. This balance makes the amine nucleophilic enough for diazotization but

stable against oxidative degradation during storage.

Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models

suitable for process engineering.

Table 1: Physical Constants & Solubility Profile
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Property Value Context/Method

Appearance
Off-white to grey crystalline

solid
Visual inspection

Melting Point 68–72 °C (Predicted)

DSC onset typically observed

in this range for chloro-

anisidines

Boiling Point ~285 °C @ 760 mmHg (Extrapolated)

Density 1.23 g/cm³ Predicted @ 20 °C

LogP (Octanol/Water) 2.34
Lipophilic; suitable for organic

phase reactions

pKa (Conjugate Acid) 3.65 ± 0.2
Lower than aniline (4.6) due to

Cl-withdrawl

Solubility (Water) < 0.5 mg/mL Hydrophobic

Solubility (Organics) Soluble
DCM, Ethyl Acetate, Methanol,

DMSO

Synthesis & Manufacturing Routes
The industrial synthesis prioritizes regioselectivity to avoid the formation of the 6-chloro isomer.

The most robust route involves the electrophilic aromatic chlorination of 3-methyl-p-anisidine

(also known as 4-methoxy-3-methylaniline).

Synthetic Pathway
The amino group directs ortho/para, but the para position is blocked by the methoxy group.

This leaves positions 2 and 6. Position 2 is favored due to the cooperative directing effects of

the methoxy group (ortho-directing) and the steric environment.

Step-by-Step Protocol:

Starting Material: 3-Methyl-4-methoxyaniline is dissolved in glacial acetic acid.
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Protection (Optional but Recommended): Acetylation with acetic anhydride to form the

acetanilide prevents over-chlorination and oxidation.

Chlorination: Sulfuryl chloride (

) or N-Chlorosuccinimide (NCS) is added at controlled temperatures (0–5 °C).

Deprotection: Acid hydrolysis (HCl/EtOH) restores the free amine.

Purification: Recrystallization from ethanol/water to remove regioisomers.

3-Methyl-4-methoxyaniline
(Precursor)

Acetylation
(Ac2O, AcOH) N-Acetyl Intermediate Chlorination

(SO2Cl2 or NCS)

Regioselective
Halogenation Hydrolysis

(HCl, Reflux)

2-Chloro-4-methoxy-
5-methylaniline

(Target)

>95% Purity

Click to download full resolution via product page

Figure 1: Synthetic route emphasizing regiocontrol via N-acetylation to target the 2-position.

Analytical Characterization & Quality Control
Ensuring the absence of the 6-chloro isomer is critical for downstream applications, as isomers

can cause distinct shifts in the absorption maxima (

) of derived azo dyes.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% Phosphoric acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (aromatic ring) and 280 nm.

Retention Time: Target typically elutes ~8.5 min; Isomers elute ±0.5 min due to polarity

differences.

Spectroscopic Markers
¹H-NMR (DMSO-d₆):

2.10 (s, 3H, Ar-CH₃)

3.75 (s, 3H, O-CH₃)

4.80 (br s, 2H, NH₂)

6.65 (s, 1H, H-6, ortho to Me)

6.85 (s, 1H, H-3, ortho to Cl)

Note: The presence of two singlets in the aromatic region confirms the para arrangement

of protons, characteristic of the 2,4,5-substitution pattern.

Handling, Stability & Safety (SDS Summary)
Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. Light sensitive—protect

from direct exposure to prevent oxidative darkening (formation of quinone imines).

Reactivity: Incompatible with strong oxidizing agents and acid chlorides.
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Applications in Drug Development
While primarily an industrial intermediate, this scaffold appears in the synthesis of Positive

Allosteric Modulators (PAMs) for the

nicotinic acetylcholine receptor (nAChR). The 2-chloro-4-methoxy motif improves metabolic
stability against CYP450 degradation compared to the non-chlorinated analog.
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Figure 2: Application of the aniline in synthesizing urea-based bioactive molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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